2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one is a chemical compound with a complex structure that includes a chloro group, a methyl group, and a decahydroquinoline moiety
Preparation Methods
The synthesis of 2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-decahydroquinoline with chloroacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to remove the chloro group, resulting in the formation of 1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one.
Oxidation Reactions: Oxidation can occur at the methyl group or other positions on the decahydroquinoline ring, leading to the formation of various oxidized products.
Common reagents and conditions used in these reactions include reducing agents like lithium aluminum hydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium azide for substitution reactions.
Scientific Research Applications
2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can alter the function of the target molecules, resulting in various biological effects. The decahydroquinoline moiety may also contribute to the compound’s activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a similar structure but includes a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.
1,2,3,4-Tetrahydroisoquinoline analogs: These compounds share the quinoline core structure but differ in the degree of hydrogenation and the presence of additional functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-chloro-1-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO/c1-9-6-7-14(12(15)8-13)11-5-3-2-4-10(9)11/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSUCGPACWGZDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2C1CCCC2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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